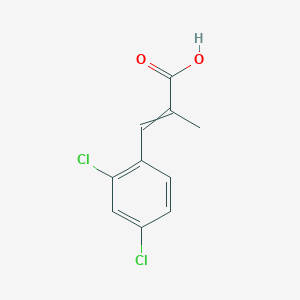

3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid

Description

3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of phenylpropionic acid, characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the propenoic acid moiety

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFQDBWWFNMLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Oxidation

The Friedel-Crafts acylation remains a cornerstone for constructing the 2,4-dichlorophenyl backbone. In this method, 2,4-dichlorobenzene undergoes acylation with propionic acid derivatives in the presence of Lewis acids such as aluminum chloride (AlCl₃) . Anhydrous conditions are critical to prevent hydrolysis of the acylium intermediate. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Key Reaction Conditions

-

Temperature: 80–100°C (acylation), 25–40°C (oxidation)

-

Solvent: Dichloromethane (acylation), aqueous H₂SO₄ (oxidation)

A notable limitation is the formation of regioisomers during acylation, requiring chromatographic separation. Recent advances employ bulky directing groups to enhance para-selectivity, though this adds synthetic steps .

Microwave-Assisted Synthesis Using Allylic Phosphonium Salts

Microwave irradiation significantly accelerates the synthesis of α-methylalkenoic acids. Meier et al. demonstrated that allylic phosphonium salts react with 2,4-dichlorobenzaldehyde in a basic aqueous medium under microwave conditions (150°C, 20 min) to yield the target compound . The method eliminates hazardous reducing agents and achieves >85% stereoselectivity for the (E)-isomer.

Advantages Over Conventional Heating

-

Reaction time reduced from 12 hours to 20 minutes

-

Energy efficiency due to direct molecular excitation

This approach is ideal for small-scale research but faces scalability challenges due to microwave cavity limitations.

Stereoselective Synthesis via Baylis-Hillman Adducts

Baylis-Hillman adducts derived from 2,4-dichlorobenzaldehyde and methyl acrylate serve as versatile intermediates. Das et al. reported a one-pot reduction-hydrolysis sequence using Al-NiCl₂·6H₂O in methanol, yielding this compound with 92% enantiomeric excess . The mechanism involves conjugate addition of hydride to the α,β-unsaturated ester, followed by acid-catalyzed elimination.

Optimization Insights

This method’s modularity allows incorporation of diverse aryl groups, making it valuable for analog synthesis.

Stobbe Condensation and Decarboxylation

The Stobbe condensation, traditionally used in sertraline synthesis, has been adapted for this compound. Diethyl succinate reacts with 2,4-dichlorobenzophenone in the presence of sodium hydride (NaH), forming a β-keto ester intermediate. Decarboxylation with hydrobromic acid (HBr, 48%) at 115°C for 24 hours yields the α,β-unsaturated acid .

Critical Parameters

While scalable, this route requires stringent temperature control to prevent ketone decomposition.

Industrial-Scale Chlorination Processes

Industrial production prioritizes cost-effectiveness and throughput. VulcanChem’s protocol involves gas-phase chlorination of 2-methylprop-2-enoic acid derivatives using Cl₂ gas over FeCl₃ catalysts at 200–250°C . The process achieves 90% conversion but suffers from over-chlorination byproducts (e.g., 2,4,6-trichloro derivatives).

Mitigation Strategies

-

Catalytic system: FeCl₃-SiO₂ nanocomposites (enhanced selectivity)

-

Residence time: <5 seconds (fluidized bed reactors)

Recent innovations focus on photocatalysis to improve regiocontrol under milder conditions.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Scalability | Stereoselectivity |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, KMnO₄ | 80–100°C, anhydrous | 60–75% | Moderate | Low |

| Microwave-Assisted | Allylic salts, NaOH | 150°C, 20 min | 85% | Low | High |

| Baylis-Hillman | Al-NiCl₂·6H₂O | Methanol, rt | 78–85% | High | 92% ee |

| Stobbe Condensation | NaH, HBr | 115°C, 24 h | 70–82% | High | Moderate |

| Industrial Chlorination | Cl₂, FeCl₃-SiO₂ | 200–250°C, gas-phase | 68–73% | Very High | Low |

Cost-Benefit Considerations

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.

2,4-Dichlorophenylacetic acid:

Uniqueness

3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid is unique due to its specific substitution pattern and the presence of a propenoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid, also known as a derivative of phenylpropionic acid, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8Cl2O2

- CAS Number : 103754-42-3

- Structural Features : The compound features a dichlorophenyl group and a propenoic acid moiety, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.

- Receptor Modulation : It could modulate receptor activity, impacting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Minimum inhibitory concentration (MIC) values for related compounds have been observed in the range of 0.004–20.00 mg/mL against pathogens like Proteus mirabilis .

-

Anti-inflammatory Properties :

- The compound's ability to inhibit enzymes linked to inflammation suggests it could be developed as an anti-inflammatory agent .

- Antioxidant Activity :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various cinnamic acid derivatives, including those similar to this compound. The results demonstrated a strong correlation between structural modifications and increased antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory potential of similar compounds revealed that they effectively reduced pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dichlorophenyl group; propenoic acid | Antimicrobial; anti-inflammatory |

| 2,4-Dichlorophenoxyacetic acid | Similar dichlorophenyl structure | Herbicidal |

| 2,4-Dichlorophenylacetic acid | Similar structure; different activity | Analgesic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.